molecular formula C27H20F4N4O3 B10827874 (3S,4S)-N-(3-cyano-4-fluorophenyl)-3-(6-cyclopropyloxypyridin-3-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide

(3S,4S)-N-(3-cyano-4-fluorophenyl)-3-(6-cyclopropyloxypyridin-3-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide

Cat. No.: B10827874
M. Wt: 524.5 g/mol
InChI Key: KYICPNWURYGJCB-BJKOFHAPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 1a involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. The key steps include:

    Formation of the Isoquinoline Core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of compound 1a would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Compound 1a undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Compound 1a has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Compound 1a stands out due to its specific combination of functional groups, which contribute to its high potency and selectivity as an antimalarial agent. Its unique structure allows for effective inhibition of the malaria parasite’s calcium-transporting P-ATPase, distinguishing it from other similar compounds .

Properties

Molecular Formula

C27H20F4N4O3

Molecular Weight

524.5 g/mol

IUPAC Name

(3S,4S)-N-(3-cyano-4-fluorophenyl)-3-(6-cyclopropyloxypyridin-3-yl)-1-oxo-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide

InChI

InChI=1S/C27H20F4N4O3/c28-21-9-6-17(11-16(21)12-32)34-25(36)23-19-3-1-2-4-20(19)26(37)35(14-27(29,30)31)24(23)15-5-10-22(33-13-15)38-18-7-8-18/h1-6,9-11,13,18,23-24H,7-8,14H2,(H,34,36)/t23-,24+/m0/s1

InChI Key

KYICPNWURYGJCB-BJKOFHAPSA-N

Isomeric SMILES

C1CC1OC2=NC=C(C=C2)[C@@H]3[C@H](C4=CC=CC=C4C(=O)N3CC(F)(F)F)C(=O)NC5=CC(=C(C=C5)F)C#N

Canonical SMILES

C1CC1OC2=NC=C(C=C2)C3C(C4=CC=CC=C4C(=O)N3CC(F)(F)F)C(=O)NC5=CC(=C(C=C5)F)C#N

Origin of Product

United States

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